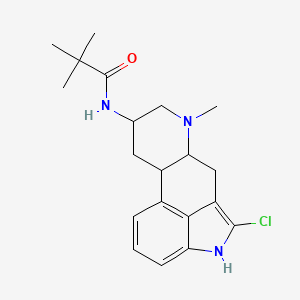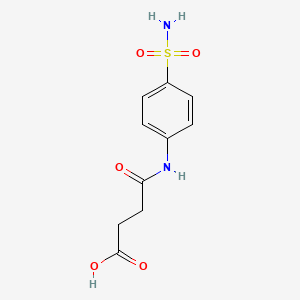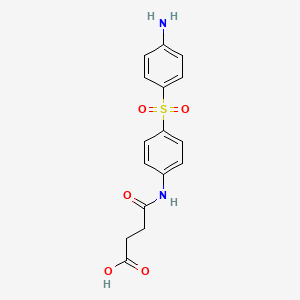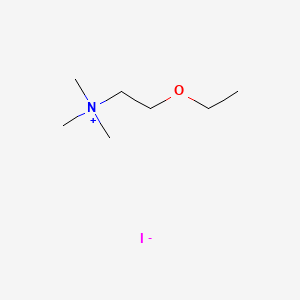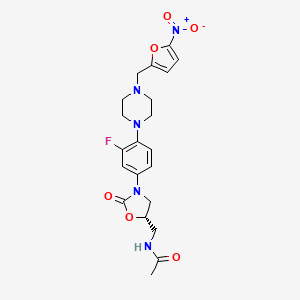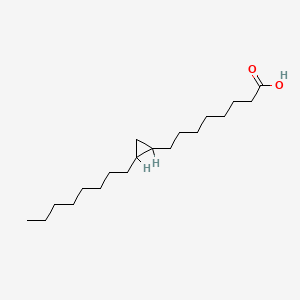
Dihydrosterculic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrosterculic acid is a natural product found in Sterculia tragacantha, Litchi chinensis, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Bile Acid Metabolism
Research indicates that certain compounds similar to dihydrosterculic acid, such as hydroxycinnamate derivatives found in coffee, undergo complex metabolic pathways in humans. These compounds are absorbed, metabolized, and excreted in forms that include various conjugates and metabolites, highlighting the intricate interactions between dietary components and human metabolic systems (Stalmach et al., 2010). This research can provide insights into how dihydrosterculic acid might be metabolized and utilized in the body, potentially influencing health outcomes.
Antioxidant and Anti-inflammatory Properties
Compounds related to dihydrosterculic acid, such as caffeic and dihydrocaffeic acids, have been studied for their antioxidant and anti-inflammatory properties. These substances have been shown to promote longevity and increase stress resistance in model organisms by modulating the expression of stress-related genes, suggesting potential health benefits that could be relevant to the applications of dihydrosterculic acid (Gutiérrez-Zetina et al., 2021).
Role in Cardiovascular Health
Research into the effects of certain cholesterol analogs and sterols on lipid metabolism and cardiovascular health may offer insights into the potential applications of dihydrosterculic acid in managing hypercholesterolemia and cardiovascular disease. Studies have demonstrated the plasma cholesterol-lowering activity of dietary sterols in hypercholesterolemia models, suggesting a mechanism that involves inhibiting cholesterol absorption and increasing fecal sterol excretion (Wang et al., 2015). Such mechanisms could be relevant to the health applications of dihydrosterculic acid, particularly in the context of dietary interventions and metabolic health.
Eigenschaften
CAS-Nummer |
5711-28-4 |
|---|---|
Produktname |
Dihydrosterculic acid |
Molekularformel |
C19H36O2 |
Molekulargewicht |
296.5 g/mol |
IUPAC-Name |
8-(2-octylcyclopropyl)octanoic acid |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-7-10-13-17-16-18(17)14-11-8-6-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21) |
InChI-Schlüssel |
PDXZQLDUVAKMBQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1CC1CCCCCCCC(=O)O |
Kanonische SMILES |
CCCCCCCCC1CC1CCCCCCCC(=O)O |
Synonyme |
9,10-methyleneoctadecanoic acid cis-9,10-methyleneoctadecanoic acid dihydrosterculic acid dihydrosterculic acid, (cis)-isomer dihydrosterculic acid, (trans)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



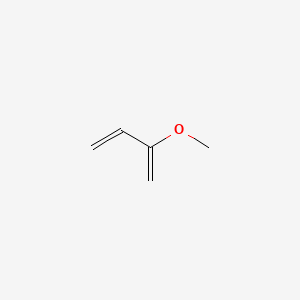
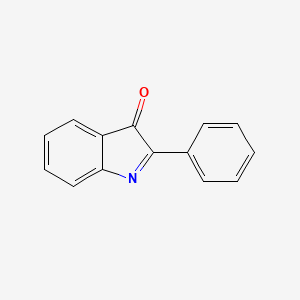
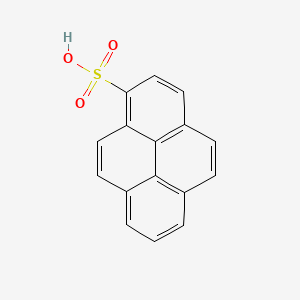
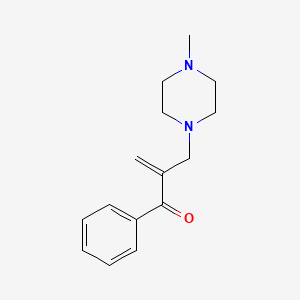
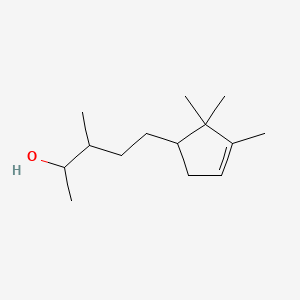
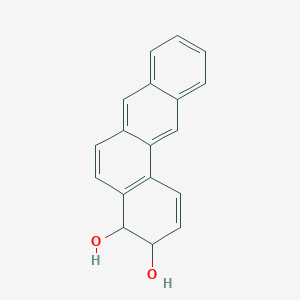
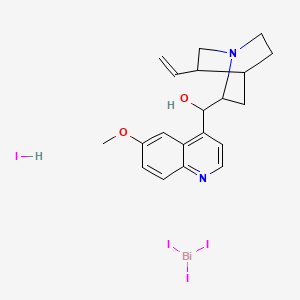
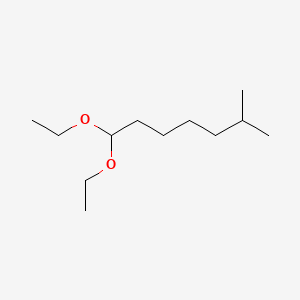
![7-[2-[(2S,4S)-4-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethoxy]-7-oxoheptanoic acid](/img/structure/B1206734.png)
